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DL-3-(3-benzofuranyl)-Alanine

Cat. No.: B1579091
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. These novel building blocks have become indispensable tools in chemical biology and medicinal chemistry. The introduction of UAAs with unique side chains, such as the benzofuran (B130515) moiety in DL-3-(3-benzofuranyl)-Alanine, allows for the precise modification of peptides and proteins. This enables researchers to probe and manipulate biological systems in ways that are not possible with the natural amino acid repertoire. The synthesis of such compounds is a key focus of organic chemistry, often involving multi-step reactions to create these specialized molecules. evitachem.com

Significance as a Tryptophan Analog in Biochemical Investigations

This compound is structurally similar to tryptophan, with the indole (B1671886) nitrogen of tryptophan being replaced by an oxygen atom within a benzofuran ring system. nih.gov This substitution makes it a potent tool for studying tryptophan-dependent processes. A significant area of this research is its function as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. frontiersin.orgnih.gov By competing with tryptophan for the active site of IDO, this compound can modulate the activity of this enzyme, which has been shown to play a role in immune tolerance and is overexpressed in many types of cancer. frontiersin.orgdovepress.com

Overview of Synthetic and Biological Research Trajectories

Research into this compound has progressed along two main trajectories: synthetic chemistry and biological investigation. The synthesis of this compound typically starts from commercially available benzofuran derivatives and standard amino acid precursors. evitachem.com Common synthetic methods include N-alkylation and coupling reactions, followed by purification using techniques like chromatography. evitachem.com Biologically, the primary focus has been on its role as an IDO inhibitor. Studies have demonstrated its ability to competitively inhibit IDO from various sources, such as rabbit small intestine. nih.gov This inhibitory activity has positioned it as a compound of interest in fields like cancer immunotherapy, where modulating the immune response is a key therapeutic strategy. evitachem.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃ guidechem.com
Molecular Weight205.20994 g/mol guidechem.com
CAS Number72120-70-8 guidechem.com
AppearanceLyophilized powder cusabio.com
StorageShort term at 4°C, long term at -20°C to -80°C cusabio.commybiosource.com

Research Findings on this compound as a Tryptophan Analog

Enzyme TargetOrganism/SystemKey FindingInhibition Constant (Ki)
Indoleamine 2,3-dioxygenase (IDO)Rabbit Small IntestineCompetitive inhibitor with respect to D- and L-tryptophan. nih.gov7-70 µM nih.gov
Indoleamine 2,3-dioxygenase (IDO)Purified Rabbit IDOCompetitive inhibitor. nih.gov70 ± 4 µM nih.gov

Properties

Molecular Weight

204.2

Origin of Product

United States

Synthetic Strategies and Methodologies for Dl 3 3 Benzofuranyl Alanine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of DL-3-(3-benzofuranyl)-Alanine identifies two primary disconnection points. The most logical approach involves disconnecting the Cα-Cβ bond of the alanine (B10760859) side chain. This strategy points to 3-formylbenzofuran or a related 3-halomethylbenzofuran as a key precursor, which would be coupled with a glycine (B1666218) or alanine equivalent.

A second approach involves the formation of the benzofuran (B130515) ring as a late-stage step on a pre-formed, suitably substituted phenylalanine derivative. However, the former strategy is generally more convergent and common. Key precursors identified through this analysis include:

Benzofuran-3-carbaldehyde: A crucial electrophile for building the alanine side chain.

Glycine derivatives: Such as glycine esters or stabilized glycine enolates, serving as nucleophiles.

Ammonia (B1221849) and Cyanide sources: For classical methods like the Strecker synthesis.

Active methylene (B1212753) compounds: For condensation reactions to build the unsaturated backbone prior to reduction and amination.

Substituted Phenols and Alkynes: As starting materials for the construction of the benzofuran ring itself. nih.gov

Classical Synthetic Approaches to Substituted Alanines

Traditional methods for synthesizing racemic α-amino acids can be effectively adapted for the preparation of this compound.

The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes. wikipedia.orgmasterorganicchemistry.com In this context, the synthesis would commence with benzofuran-3-carbaldehyde.

The reaction proceeds in two main stages:

Aminonitrile Formation: The aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from sources like KCN or HCN) to yield an α-aminonitrile. news-medical.netmasterorganicchemistry.com

Hydrolysis: The resulting aminonitrile is subjected to acidic or basic hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the final racemic amino acid product, this compound. masterorganicchemistry.comnews-medical.net

This method is advantageous due to its simplicity and the ready availability of the starting materials. news-medical.net By using an aldehyde, the reaction produces an α-unsubstituted amino acid. wikipedia.org

The Knoevenagel condensation provides an alternative route by forming a carbon-carbon double bond that can be subsequently converted into the alanine side chain. wikipedia.orgsigmaaldrich.com This pathway involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com

A potential synthetic sequence is as follows:

Condensation: Benzofuran-3-carbaldehyde is condensed with an active methylene compound, such as malonic acid (in the Doebner modification) or nitromethane (B149229). wikipedia.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.org

Subsequent Transformations: The product of the condensation, an α,β-unsaturated compound, undergoes further reactions.

If nitromethane is used, the resulting nitroalkene can be reduced to an amine.

If a malonic ester derivative is used, subsequent reduction of the double bond, amination, and decarboxylation steps are required to arrive at the final amino acid.

This approach offers versatility in introducing functionality and controlling the substitution pattern of the final product.

Advanced Synthetic Methodologies for the Benzofuran Moiety

Transition metal catalysis has become indispensable for the synthesis of benzofuran rings. acs.org These methods often involve the intramolecular cyclization of appropriately substituted phenols.

Key catalytic systems include:

Palladium and Copper: Palladium and copper co-catalyzed Sonogashira coupling between terminal alkynes and o-iodophenols, followed by intramolecular cyclization, is a widely used method. acs.org Palladium catalysts are also effective in tandem reactions and annulations to form the benzofuran skeleton. nih.govnih.gov

Rhodium: Rhodium-based catalysts have been employed in multicomponent syntheses and for the C-H activation-based construction of the benzofuran nucleus. acs.orgrsc.org

Ruthenium and Iron: Ruthenium-catalyzed photochemical synthesis and iron-catalyzed cyclization of electron-rich aryl ketones provide alternative pathways to dihydrobenzofurans and benzofurans, respectively. nih.govnih.gov

Nickel: Nickel catalysts can be used to activate nucleophilic addition reactions for the intramolecular formation of the benzofuran ring. acs.org

Summary of Transition Metal Catalysts in Benzofuran Synthesis
Catalyst SystemReaction TypeKey PrecursorsReference
Palladium/CopperSonogashira Coupling / Intramolecular Cyclizationo-Iodophenols, Terminal Alkynes acs.org
PalladiumAnnulation / Tandem ReactionsAlkenyl Ethers, Alkynyl Oxime Ethers nih.gov
RhodiumC-H Activation / Multicomponent SynthesisOlefinic Arenes, Salicylic Acid Derivatives acs.orgrsc.org
RutheniumPhotochemical [3+2] CycloadditionPhenols, Alkenes nih.govrsc.org
NickelIntramolecular Nucleophilic AdditionSubstituted Phenols with appropriate side chains acs.org

While the target compound is the racemic DL-mixture, controlling stereochemistry is a central theme in modern amino acid synthesis. Asymmetric methods are employed to selectively produce one enantiomer (L- or D-).

Strategies for stereoisomer control include:

Chiral Auxiliaries: A chiral auxiliary can be attached to a glycine precursor to direct the stereochemical outcome of alkylation. The direct alkylation of a Ni(II)-complex of a chiral Schiff base of alanine is one such method. nih.gov After the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched amino acid.

Asymmetric Catalysis: Chiral catalysts can be used in adaptations of classical methods. For instance, asymmetric Strecker reactions can be achieved using chiral thiourea-derived catalysts or catalysts based on chiral ligands like BINOL. wikipedia.org

Enzymatic Resolution: A chemoenzymatic approach can be used to resolve a racemic mixture. For example, lipase-mediated dynamic kinetic resolution (DKR) of oxazolone (B7731731) intermediates has been successfully employed for the synthesis of enantiopure L-benzofuranyl alanines. researchgate.net

These advanced methods provide access to specific stereoisomers, which is often crucial for pharmacological applications, although a classical, non-asymmetric approach will yield the specified this compound.

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches for the synthesis of racemic amino acids, including this compound, often involve a combination of classical organic synthesis with enzymatic transformations to achieve the desired product. While the primary focus in chemoenzymatic synthesis is often the production of enantiomerically pure L- or D-amino acids, the initial steps frequently yield the racemic DL-mixture, which can be isolated prior to any resolution steps.

A common strategy begins with the synthesis of a suitable precursor, such as a diethyl acetamidomalonate derivative. For instance, the synthesis of related heteroaryl alanines has been achieved through the condensation of diethyl acetamidomalonate with an appropriate arylmethyl halide. This is followed by hydrolysis and decarboxylation to yield the racemic amino acid. lookchem.com In the context of this compound, this would involve the use of 3-(halomethyl)benzofuran as the starting material.

Enzymatic hydrolysis can play a crucial role in the synthesis of racemic amino acids. For example, the hydrolysis of amino acid amides or esters, catalyzed by non-selective hydrolases, can be employed to produce the corresponding racemic carboxylic acid. While many enzymatic processes are designed for kinetic resolution to obtain a single enantiomer, the use of non-selective enzymes or the isolation of the total product mixture after partial conversion can yield the desired racemic compound. The synthesis of enantiopure L-benzofuranyl- and L-benzo[b]thiophenyl alanines has been reported, which implies the initial synthesis of the racemic mixture that is then subjected to enzymatic resolution. researchgate.net

The following table summarizes potential chemoenzymatic steps for the synthesis of racemic amino acids, which could be adapted for this compound.

StepDescriptionKey Reagents/EnzymesProduct
1. Malonic Ester SynthesisCondensation of diethyl acetamidomalonate with a benzofuranylmethyl halide.Diethyl acetamidomalonate, 3-(chloromethyl)benzofuran, a suitable base (e.g., sodium ethoxide).Diethyl 2-acetamido-2-((3-benzofuranyl)methyl)malonate
2. Hydrolysis and DecarboxylationSaponification of the malonic ester followed by acidification and heating to remove one of the carboxyl groups.Strong base (e.g., NaOH), followed by strong acid (e.g., HCl) and heat.This compound
3. Enzymatic Hydrolysis (Alternative)Use of a non-selective hydrolase to convert a precursor like an amide or ester of 3-(3-benzofuranyl)-Alanine to the carboxylic acid.Non-selective amidase or lipase, water.This compound

Photoinduced and Radical-Mediated Coupling Reactions

Photoinduced and radical-mediated reactions offer modern and efficient alternatives for the synthesis of complex amino acids. These methods often proceed under mild conditions and can provide access to structures that are challenging to synthesize via traditional methods. A particularly promising strategy for the synthesis of β-heteroaryl α-amino acids is the radical conjugate addition to dehydroalanine (B155165) (Dha) derivatives. researchgate.net

This approach involves the generation of a heteroaryl radical, which then adds to the double bond of a dehydroalanine derivative. The subsequent reduction of the resulting radical intermediate yields the desired amino acid. In the case of this compound, this would require the generation of a 3-benzofuranyl radical. This can be achieved through various methods, including the photoredox-catalyzed activation of a suitable precursor like a halogenated benzofuran. researchgate.net

The general mechanism for this type of reaction is as follows:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a benzofuran precursor (e.g., 3-bromobenzofuran), leading to the formation of a 3-benzofuranyl radical.

Conjugate Addition: The generated benzofuranyl radical adds to the β-carbon of a dehydroalanine derivative.

Reduction and Protonation: The resulting α-amino acid radical is then reduced and protonated to afford the final product.

This method is advantageous as it allows for the direct installation of the benzofuran moiety onto the alanine backbone in a single step. The reaction typically produces a racemic mixture of the amino acid, making it a suitable route for obtaining this compound.

The following table outlines a potential reaction scheme based on this methodology.

StepDescriptionKey ReagentsIntermediate/Product
1. Radical Precursor3-Halobenzofuran (e.g., 3-bromobenzofuran)--
2. Alanine SynthonN-protected dehydroalanine derivative--
3. Photoredox CatalysisGeneration of the benzofuranyl radical and its addition to the dehydroalanine derivative.Photocatalyst (e.g., iridium or ruthenium complex), light source (e.g., blue LEDs), sacrificial electron donor.N-protected this compound
4. DeprotectionRemoval of the protecting group from the amino acid.Appropriate deprotection reagents depending on the protecting group used.This compound

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. A combination of techniques is often employed, taking advantage of the physicochemical properties of the target compound and any impurities.

Crystallization: Crystallization is a powerful technique for the purification of solid compounds, including racemic amino acids. researchgate.netresearchgate.net The choice of solvent is crucial and is determined by the solubility of the amino acid and its impurities. For aromatic and heteroaromatic amino acids, solvent systems often consist of a polar solvent in which the amino acid is sparingly soluble at room temperature but more soluble at elevated temperatures. Common solvents include water, ethanol, methanol, or mixtures thereof. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. For racemic mixtures, it is important to consider whether the compound forms a racemic compound (a single crystal lattice containing both enantiomers) or a conglomerate (a mechanical mixture of crystals of the pure enantiomers), as this can affect the crystallization behavior. researchgate.net

Chromatography: Chromatographic techniques are widely used for the purification of amino acids and their intermediates. mst.eduresearchgate.netyoutube.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of reactions and for preliminary purity assessment. For benzofuran derivatives, silica (B1680970) gel plates are commonly used with a suitable mobile phase to achieve separation. nih.gov

Column Chromatography: For the preparative separation of synthetic intermediates, which are often protected and more soluble in organic solvents, silica gel column chromatography is a standard method. The choice of eluent is optimized to provide good separation between the desired product and any byproducts or unreacted starting materials.

Ion-Exchange Chromatography: This technique is particularly effective for the purification of the final amino acid product. Since amino acids are zwitterionic, their charge state can be manipulated by adjusting the pH. By passing a solution of the crude amino acid through an ion-exchange resin, impurities can be selectively retained or eluted, allowing for the isolation of the pure amino acid.

The following table provides a summary of purification techniques applicable to this compound and its intermediates.

TechniqueApplicationPrincipleTypical Conditions
Crystallization Purification of the final product and solid intermediates.Differential solubility of the compound and impurities in a given solvent system.Recrystallization from a suitable solvent (e.g., water/ethanol mixture).
Column Chromatography Purification of synthetic intermediates (e.g., protected amino acids).Differential adsorption of components onto a stationary phase (e.g., silica gel) from a mobile phase.Silica gel as the stationary phase with a gradient of organic solvents (e.g., hexane/ethyl acetate) as the mobile phase.
Ion-Exchange Chromatography Purification of the final amino acid product.Separation based on the reversible binding of ions to a charged polymer resin.Cation or anion exchange resin with pH gradient elution.

Chemical Reactivity and Derivatization of Dl 3 3 Benzofuranyl Alanine

Reactions at the Amino and Carboxyl Termini

The amino and carboxyl groups of DL-3-(3-benzofuranyl)-Alanine are the primary points of reactivity for peptide synthesis. These reactions involve the formation of amide bonds, which requires strategic protection and activation of these functional groups.

The synthesis of peptides is a step-wise process that involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To achieve controlled peptide synthesis, the carboxyl group of the N-protected amino acid is typically activated to facilitate nucleophilic attack by the free amino group of another amino acid. ucalgary.ca

Esterification of the carboxyl terminus is a common strategy to create activated esters. These esters are more reactive towards nucleophilic attack by an amino group than the corresponding carboxylic acid. Common activating agents lead to the formation of species such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters.

Amidation , the formation of the peptide bond, then proceeds by reacting the activated ester of N-protected this compound with the free amino group of the desired amino acid or peptide chain. ucalgary.ca Alternatively, carbodiimide-mediated coupling reactions, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can directly facilitate amide bond formation without the isolation of an activated ester.

The general scheme for peptide coupling involving this compound can be represented as follows:

Protection: The α-amino group of this compound is protected (PG).

Activation: The α-carboxyl group is activated, often by forming an active ester or using a coupling reagent.

Coupling: The activated amino acid reacts with the N-terminus of another amino acid or peptide chain to form a new peptide bond.

Deprotection: The protecting group on the α-amino group is removed to allow for the next coupling step. ucalgary.ca

Boc (tert-Butoxycarbonyl) Protection: The Boc group is introduced onto the α-amino group and is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). creative-peptides.comacs.org

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.comresearchgate.net

The orthogonality of these protecting groups allows for selective deprotection at different stages of the synthesis. biosynth.comnih.gov For instance, in an Fmoc-based strategy, the temporary Fmoc group on the N-terminus is removed with a base, while acid-labile protecting groups on amino acid side chains remain intact. creative-peptides.com

Protecting GroupStructureIntroduction Reagent (Typical)Cleavage Conditions
Boc (CH₃)₃COCO-Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acid (e.g., TFA in DCM) acs.orgresearchgate.net
Fmoc C₁₅H₁₁O₂C-Fmoc-OSu or Fmoc-ClMild base (e.g., 20% piperidine in DMF) creative-peptides.comresearchgate.net
Cbz (Z) C₆H₅CH₂OCO-Benzyl chloroformateCatalytic hydrogenation (e.g., H₂/Pd-C)

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran moiety of this compound is an aromatic heterocyclic system that can undergo various chemical transformations, allowing for the synthesis of a wide array of derivatives.

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies have shown that the preferred site of electrophilic attack on the unsubstituted benzofuran ring is generally the C2 position. stackexchange.comechemi.com However, in the case of 3-substituted benzofurans, the substitution pattern can be more complex. For this compound, the alanine (B10760859) side chain at the C3 position will influence the regioselectivity of further substitutions on the benzofuran ring.

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed on the benzofuran core, although the reaction conditions must be carefully controlled to avoid side reactions with the amino acid moiety. rsc.orguea.ac.uk

Attack at C2: The intermediate carbocation (sigma complex) is stabilized by resonance involving the lone pair of the oxygen atom, without disrupting the aromaticity of the benzene (B151609) ring.

Attack at Benzene Ring (C4-C7): Substitution on the benzene portion of the molecule is also possible, leading to a variety of isomers.

Nucleophilic aromatic substitution on the benzofuran ring is generally difficult due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and harsh reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic and heteroaromatic rings, including benzofuran. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize these methods, a halogenated derivative of this compound would typically be required as a starting material (e.g., bromo- or iodo-benzofuranyl-alanine).

Common palladium-catalyzed cross-coupling reactions applicable to the benzofuran core include:

Suzuki Coupling: The reaction of a halo-benzofuran with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for synthesizing biaryl and aryl-heteroaryl structures. semanticscholar.orgthieme-connect.com

Heck Coupling: The coupling of a halo-benzofuran with an alkene to introduce a vinyl group onto the benzofuran ring. Intramolecular Heck reactions are also used to synthesize substituted benzofurans. acs.orgrsc.orgresearchgate.net

Sonogashira Coupling: The reaction of a halo-benzofuran with a terminal alkyne, providing a direct route to alkynyl-substituted benzofurans. thieme-connect.comacs.orgresearchgate.net

These reactions provide synthetic routes to a vast number of derivatives of this compound, where the benzofuran ring can be modified with various substituents to alter its electronic, steric, and photophysical properties.

Coupling ReactionReactantsCatalyst System (Typical)Bond Formed
Suzuki Halo-benzofuran + Boronic acid/esterPd(0) catalyst (e.g., Pd(PPh₃)₄) + BaseAryl-Aryl or Aryl-Vinyl semanticscholar.org
Heck Halo-benzofuran + AlkenePd(0) or Pd(II) catalyst + BaseAryl-Vinyl acs.orgrsc.org
Sonogashira Halo-benzofuran + Terminal AlkynePd(0) catalyst + Cu(I) co-catalyst + BaseAryl-Alkynyl acs.orgresearchgate.net

As an analog of the aromatic amino acid tryptophan, this compound is a candidate for modification to create molecular probes for studying biological systems. The benzofuran ring can be functionalized to introduce reporter groups, such as fluorophores, or reactive handles for bioconjugation.

The synthesis of fluorescent amino acids is a key strategy for creating probes to investigate peptide and protein structure, function, and localization. researchgate.netrsc.org The benzofuran ring system of this compound can be modified through the cross-coupling reactions mentioned above to attach extended conjugated systems, thereby creating novel fluorescent properties. acs.org

Furthermore, strategies developed for the selective modification of tryptophan residues in peptides and proteins can often be adapted for its analogs. researchgate.netrsc.orgnih.gov This could involve the introduction of clickable functional groups, such as azides or alkynes, onto the benzofuran ring. These groups allow for highly specific and efficient covalent attachment to other molecules via click chemistry, enabling the labeling of peptides and proteins for various applications in chemical biology. nih.gov The functionalization of aromatic amino acids via C-H activation is also an emerging strategy to introduce new functionality. nih.gov

Formation of Stereoisomers and Racemization Pathways

This compound, as a derivative of the amino acid alanine, possesses a chiral center at the alpha-carbon (Cα), the carbon atom adjacent to the carboxyl group. This chirality gives rise to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. The designation "DL" indicates that the compound is a racemic mixture, containing equal amounts of the D- (dextrorotatory) and L- (levorotatory) enantiomers.

The spatial arrangement of the substituents (the amino group, carboxyl group, hydrogen atom, and the 3-benzofuranylmethyl side chain) around the alpha-carbon determines the absolute configuration of each enantiomer, which can be described by either the D/L system or the R/S (Cahn-Ingold-Prelog) nomenclature. In the context of amino acids, the D/L system relates the configuration to that of glyceraldehyde. For 3-(3-benzofuranyl)-Alanine, the L-enantiomer is the stereoisomer with the amino group on the left when the carboxyl group is at the top and the benzofuranyl side chain is at the bottom in a Fischer projection.

The formation of a racemic mixture can occur during the chemical synthesis of 3-(3-benzofuranyl)-Alanine if the synthetic route does not employ chiral reagents or catalysts. Many conventional synthetic methods for amino acids result in the formation of both enantiomers in equal proportions. However, stereoselective synthesis methods, including chemoenzymatic approaches, have been developed to produce enantiomerically pure forms, such as L-3-(3-benzofuranyl)-Alanine. researchgate.net These methods often utilize enzymes that can selectively act on one enantiomer or a prochiral substrate.

Racemization Pathways

Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture. This process is of significant interest in the synthesis, resolution, and biological application of chiral molecules like 3-(3-benzofuranyl)-Alanine. The primary mechanism for the racemization of amino acids involves the reversible removal of the proton from the alpha-carbon.

The key steps in the racemization of 3-(3-benzofuranyl)-Alanine are as follows:

Alpha-Proton Abstraction: The process is initiated by the abstraction of the proton attached to the alpha-carbon. This step is the rate-determining step and can be catalyzed by either acids or bases.

Base-catalyzed racemization: A base removes the alpha-proton, leading to the formation of a planar carbanion intermediate. The negative charge is stabilized by resonance with the adjacent carboxyl group.

Acid-catalyzed racemization: In the presence of an acid, the carbonyl oxygen of the carboxyl group is protonated, which increases the acidity of the alpha-proton, facilitating its removal.

Formation of a Planar Intermediate: The resulting carbanion (or enolate) intermediate is achiral because the alpha-carbon is sp2-hybridized and has a planar geometry.

Reprotonation: The planar intermediate can then be reprotonated from either face with equal probability. Protonation on one face regenerates the original enantiomer, while protonation on the opposite face forms the other enantiomer.

The ease of racemization is influenced by several factors, including temperature, pH, and the nature of the side chain. The bulky and aromatic benzofuranyl group can exert steric and electronic effects on the stability of the intermediate and the transition state, thereby influencing the rate of racemization.

In the context of dynamic kinetic resolution (DKR), a controlled in situ racemization of the starting material is a crucial step. researchgate.net For instance, in the enzymatic synthesis of enantiopure L-amino acids from a racemic mixture of N-acylamino acids, the unreactive D-enantiomer is continuously racemized to the reactive L-enantiomer, thus allowing for a theoretical yield of 100% of the desired L-amino acid.

Below is an interactive data table summarizing the key characteristics of the stereoisomers of 3-(3-benzofuranyl)-Alanine.

PropertyL-3-(3-benzofuranyl)-AlanineD-3-(3-benzofuranyl)-Alanine
Absolute Configuration S (typically for L-amino acids)R (typically for D-amino acids)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Biological Activity Often the biologically active form in protein synthesisMay have different or no biological activity
Formation Can be produced by stereoselective synthesisCan be produced by stereoselective synthesis or from racemization of the L-form

Table 1. General Properties of the Stereoisomers of 3-(3-benzofuranyl)-Alanine.

It is important to note that while the general principles of amino acid racemization apply to this compound, specific kinetic and thermodynamic data for its racemization are not extensively documented in the public literature. Further research, including computational modeling and experimental studies, would be necessary to fully elucidate the specific racemization pathways and energy barriers for this particular compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. core.ac.uk For DL-3-(3-benzofuranyl)-Alanine, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the alanine (B10760859) and benzofuran (B130515) moieties.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the alanine backbone (α-H, β-H₂, and NH₂) and the aromatic protons of the benzofuran ring system. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the α- and β-carbons, and the eight carbons of the benzofuran ring.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 3-(3-benzofuranyl)-Alanine Note: This table presents expected chemical shift (δ) ranges based on typical values for alanine and benzofuran substructures. Actual values may vary depending on solvent and experimental conditions.

Atom Type Expected Chemical Shift (δ, ppm)
α-H ¹H 3.5 - 4.5
β-H₂ ¹H 3.0 - 3.5
Benzofuran H ¹H 7.0 - 8.0
C=O ¹³C 170 - 180
α-C ¹³C 50 - 60
β-C ¹³C 30 - 40

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the complete structure. ukm.my

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the this compound structure, for instance, linking the α-proton signal to the α-carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). core.ac.uk This is particularly useful for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the β-protons of the alanine part and the C3 carbon of the benzofuran ring, confirming the point of attachment. It also helps in assigning quaternary carbons that have no attached protons. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the molecule's three-dimensional conformation in solution. For instance, NOE signals between the β-protons and specific protons on the benzofuran ring would provide insights into the preferred rotational conformation (rotamer) around the Cβ-C3 bond.

Mass Spectrometry for Molecular Mass and Isotopic Labeling Studies

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₁NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm its identity with high confidence.

Calculated Molecular Mass for this compound

Formula Type Mass (Da)
C₁₁H₁₁NO₃ Monoisotopic Mass 205.0739

Studies incorporating benzofuranylalanine into proteins have successfully used mass spectrometry to detect the resulting mass increase, confirming the successful incorporation of the unnatural amino acid. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. unt.edu This technique provides valuable structural information by revealing how the molecule breaks apart.

For protonated this compound ([M+H]⁺), characteristic fragmentation patterns would be expected, aiding in its structural confirmation. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and the loss of ammonia (B1221849) (NH₃). unito.it The side chain can also undergo specific fragmentation.

Expected Key Fragmentation Ions in MS/MS of [this compound+H]⁺

Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Inferred Fragment Identity
206.08 H₂O 188.07 Dehydrated precursor
206.08 H₂O + CO 160.08 Iminium ion after decarboxylation
160.08 C₈H₆O 44.05 Alanine iminium ion

These fragmentation pathways provide a structural fingerprint that can be used to identify the compound in complex mixtures. researchgate.netwvu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the presence of specific functional groups and can provide insights into molecular conformation and intermolecular interactions like hydrogen bonding. thermofisher.comsoton.ac.uk

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the benzofuran ring (C=C aromatic stretching, C-H aromatic bending, and C-O-C ether stretching). researchgate.netresearchgate.net Differences in crystal packing between the racemic (DL) form and pure enantiomers can often be distinguished by subtle shifts in the FT-IR spectra. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly effective for analyzing vibrations of non-polar bonds and symmetric vibrations, making it useful for studying the aromatic ring system of the benzofuran moiety. Conformational changes in the peptide backbone and side chain can be monitored through shifts in the Raman spectra. cas.cznih.gov

Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amino Group (NH₃⁺) N-H Stretch 3000 - 3200 FT-IR, Raman
Carboxylate (COO⁻) C=O Asymmetric Stretch 1560 - 1620 FT-IR
Benzofuran Ring Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman
Benzofuran Ring Aromatic C-H Bending 740 - 880 FT-IR

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Properties and Chiral Recognition

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring the absorption of ultraviolet (UV) and visible light.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the benzofuran chromophore. The conjugated π-electron system of the benzofuran ring gives rise to strong absorption bands in the UV region, typically between 240 and 280 nm. This property is useful for quantifying the concentration of the compound in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since this compound is a racemic mixture, it would not exhibit a CD signal. However, the individual L- and D-enantiomers would produce mirror-image CD spectra. This technique is exceptionally powerful for chiral recognition and for studying changes in stereochemistry. Binding studies have demonstrated that β-(3-benzofuranyl)-DL-alanine can induce spectral changes upon binding to enzymes, which can be monitored by both absorption and CD spectroscopy, indicating its interaction within a chiral active site. nih.gov The technique is also highly sensitive to the secondary structure of peptides and proteins, though for a single amino acid, it primarily reports on the chirality of the local environment. nih.gov Recent studies on aqueous-phase alanine have highlighted the sensitivity of chiroptical methods to the molecule's protonation state and local solvation environment. arxiv.orgnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Table 1: Example Crystal Structure Data for N-benzoyl-L-alanine nih.gov

ParameterValue
Chemical FormulaC₁₀H₁₁NO₃
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)9.263
b (Å)10.308
c (Å)10.974
β (°)112.872
Volume (ų)964.6
Z4

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential tools in chemical analysis for the separation, identification, and quantification of components within a mixture. wvu.edu For synthesized compounds such as this compound, techniques like High-Performance Liquid Chromatography (HPLC) are routinely used to assess chemical purity. nih.gov These methods work by distributing the analyte between a stationary phase and a mobile phase; components with different affinities for the stationary phase travel through the system at different rates, leading to their separation. wvu.edu

The compound this compound is a racemic mixture, meaning it consists of an equal amount of two enantiomers (non-superimposable mirror images), designated as D-3-(3-benzofuranyl)-Alanine and L-3-(3-benzofuranyl)-Alanine. nih.govnih.gov Since enantiomers possess identical physical properties in an achiral environment, their separation requires specialized chiral chromatography techniques. wvu.edu

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. wvu.edu The separation is achieved by creating a chiral environment in which the two enantiomers can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). wvu.edunih.gov A CSP is a solid support that has a chiral molecule covalently bonded to its surface.

When a racemic mixture like this compound passes through a column packed with a CSP, the D- and L-enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. nih.gov Due to the different three-dimensional structures of these complexes, one enantiomer will have a stronger interaction with the CSP and will therefore be retained on the column longer than the other, resulting in their separation. Macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, are examples of effective chiral selectors used in CSPs for the resolution of underivatized amino acids and their analogs. sigmaaldrich.commst.edu The successful separation of enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles in biological systems. vt.edu

The table below provides an example of typical parameters that might be employed in a chiral HPLC method for the enantiomeric separation of an amino acid analog.

Table 2: Representative Chiral HPLC Method Parameters for Enantiomer Separation

ParameterDescription / Value
Column (CSP)Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC T)
Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol / Acetic Acid / Triethylamine (e.g., 100:0.1:0.1 v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Expected OutcomeBaseline separation of the two enantiomer peaks

Theoretical and Computational Investigations of Dl 3 3 Benzofuranyl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed characterization of electron distribution, molecular orbital energies, and other parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Orbitals

Density Functional Theory (DFT) has become a principal tool in computational chemistry for its balance of accuracy and computational efficiency. For DL-3-(3-benzofuranyl)-Alanine, DFT studies would focus on elucidating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical DFT analysis of this compound would likely reveal that the HOMO is predominantly localized on the electron-rich benzofuran (B130515) ring system, which can act as an electron donor. Conversely, the LUMO would be expected to have significant contributions from the carboxylic acid and amino groups of the alanine (B10760859) moiety, indicating these sites as potential electron acceptors. The precise energies of these orbitals would be crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, indicating the propensity to donate electrons.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DA measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and its dynamic behavior over time.

For this compound, conformational analysis would identify the most stable arrangements of the molecule (low-energy conformers) by systematically rotating the single bonds, particularly the bond connecting the benzofuran ring to the alanine side chain. The results would reveal the preferred spatial orientation of the bulky benzofuran group relative to the amino acid backbone.

MD simulations would provide a more dynamic picture, simulating the movement of atoms in the molecule over time in a solvated environment. This would allow for the observation of conformational transitions and the characterization of the molecule's flexibility, which are crucial for its interaction with biological targets.

Ligand-Protein Docking and Interaction Modeling

To understand the potential therapeutic applications of this compound, it is essential to investigate its interactions with protein targets. Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Computational models have been used to explore the interaction of this compound with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. evitachem.com Docking studies would aim to place the this compound molecule within the active site of IDO1 and calculate a binding score. Interaction modeling would then analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. These studies are instrumental in rationalizing the molecule's inhibitory activity and guiding the design of more potent analogs.

Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound with a Protein Active Site

Interaction TypeInteracting ResiduesDistance (Å)
Hydrogen BondAmino group with Aspartic Acid2.8
Hydrogen BondCarboxyl group with Serine3.1
Hydrophobic InteractionBenzofuran ring with Leucine, ValineN/A
Pi-StackingBenzofuran ring with Phenylalanine4.5

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions at the molecular level. For this compound, this could involve studying its metabolic pathways or its mechanism of action if it acts as an enzyme inhibitor.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is invaluable for understanding how the molecule is processed in a biological system or how it exerts its therapeutic effect. For instance, if this compound were to act as a mechanism-based inhibitor, computational studies could model the covalent bond formation between the molecule and its target enzyme.

Biochemical and Biological Research Applications of Dl 3 3 Benzofuranyl Alanine

Incorporation into Peptides and Peptidomimetics

The integration of unnatural amino acids like DL-3-(3-benzofuranyl)-Alanine into peptide structures is a key strategy for developing novel therapeutic agents and research tools. This compound offers a unique scaffold to modify peptide conformation and function.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. altabioscience.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. core.ac.uk This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. core.ac.uk

The two primary strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, named after the protecting group used for the α-amino group of the incoming amino acid. biosynth.com

Boc Chemistry: This traditional approach uses the acid-labile Boc group for Nα-protection. peptide.com The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while side-chain protecting groups and the resin linkage require a much stronger acid, like hydrofluoric acid (HF), for final cleavage. peptide.com

Fmoc Chemistry: This is currently the more widely used method due to its milder reaction conditions. altabioscience.comnih.gov The Nα-Fmoc group is base-labile and is typically removed with a piperidine (B6355638) solution. nih.gov Side-chain protecting groups and the resin linker are acid-labile, allowing for an orthogonal protection strategy where different classes of protecting groups can be removed without affecting others. biosynth.com

While SPPS is a versatile technique for incorporating a wide array of unnatural amino acids, specific, detailed protocols for the incorporation of this compound using its protected Fmoc or Boc derivatives are not extensively documented in the reviewed scientific literature. However, the general principles of SPPS would apply, requiring the synthesis of an appropriately protected N-Fmoc- or N-Boc-DL-3-(3-benzofuranyl)-Alanine derivative for use in the automated or manual synthesis cycles.

Unnatural Amino Acid Mutagenesis for Protein Engineering

Unnatural amino acid mutagenesis allows for the site-specific incorporation of novel amino acids into proteins in vivo. This technique expands the chemical diversity of proteins beyond the canonical 20 amino acids, enabling the introduction of new functionalities. Research has demonstrated that 3-(3-benzofuranyl)-alanine can be successfully incorporated into proteins using this method.

This is achieved by engineering the translational machinery of a cell, typically Escherichia coli. A key component is the use of a mutant aminoacyl-tRNA synthetase that is specific for the unnatural amino acid. For instance, a variant of phenylalanyl-tRNA synthetase (PheRS), αA294G, has been shown to recognize and charge tRNA(Phe) with benzofuranylalanine. altabioscience.com This engineered synthetase facilitates the incorporation of the unnatural amino acid into a target protein with high efficiency during protein synthesis. altabioscience.com Mass spectrometry analysis of proteins expressed in the presence of benzofuranylalanine confirms its successful replacement of natural amino acids.

Probing Protein Structure-Function Relationships

Once incorporated into a protein, unnatural amino acids can serve as powerful probes to investigate protein structure, dynamics, and interactions. This compound is particularly valuable in this context due to its photoreactive properties. altabioscience.com

The benzofuran (B130515) moiety can be activated by UV irradiation, making it a useful tool for photo-crosslinking studies. altabioscience.com When incorporated at a specific site within a protein, subsequent irradiation can induce the formation of a covalent bond with nearby interacting molecules, such as other proteins or nucleic acids. altabioscience.com This allows researchers to "trap" transient interactions and identify binding partners or map interaction interfaces, providing critical insights into the protein's function and its network of interactions within a biological system. The compound's activation by long-wavelength UVA irradiation makes it particularly promising for these applications under biologically compatible conditions. altabioscience.com

Enzyme Interaction Studies as a Substrate Analog or Inhibitor

The structural similarity of this compound to the essential amino acid L-tryptophan makes it an effective tool for studying enzymes that recognize or metabolize tryptophan. It can act as a competitive inhibitor by binding to the active site of an enzyme without undergoing the catalytic reaction.

Indoleamine 2,3-dioxygenase (IDO) Inhibition Studies

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. This enzyme is a significant target in immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.

Beta-(3-benzofuranyl)-DL-alanine, the oxygen analog of tryptophan, has been identified as a potent competitive inhibitor of rabbit small intestinal IDO. nih.gov It acts as a substrate analog, competing with the natural substrate, L-tryptophan, for binding to the enzyme's active site. nih.gov Studies have demonstrated that this compound, along with other tryptophan analogs where the indole (B1671886) nitrogen is substituted, effectively inhibits the enzyme without being metabolized. nih.gov This inhibitory action highlights the critical role of the free indole nitrogen base for an analog to be processed by IDO. nih.gov

The following table summarizes the reported inhibition constants (Ki) for tryptophan analogs against rabbit small intestinal IDO.

InhibitorSubstrateKi (µM)Citation
1-methyl-DL-TryptophanD-Tryptophan7 nih.gov
1-methyl-DL-TryptophanL-Tryptophan10 nih.gov
beta-(3-benzofuranyl)-DL-alanine D-Tryptophan70 nih.gov
beta-(3-benzofuranyl)-DL-alanine L-Tryptophan70 nih.gov
beta-[3-benzo(b)thienyl]-DL-alanineD-Tryptophan10 nih.gov
beta-[3-benzo(b)thienyl]-DL-alanineL-Tryptophan10 nih.gov

Phenylalanine Ammonia-Lyase (PAL) Interaction Studies

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849), which is the first step in the phenylpropanoid pathway in plants, bacteria, and fungi. wikipedia.org The enzyme is highly specific for L-phenylalanine and, to a lesser extent, L-tyrosine. wikipedia.org

Based on the available scientific literature, there are no specific studies detailing the direct interaction of this compound with Phenylalanine Ammonia-Lyase, either as a substrate or an inhibitor. Research into PAL's substrate specificity has explored various phenylalanine analogs, such as fluoro- and chlorophenylalanines, but not benzofuran-containing variants. nih.gov One study on the regulation of PAL in the fungus Ustilago maydis noted that while L-tryptophan could induce PAL activity, tryptophan analogs and related metabolites did not show the same effect. nih.gov As this compound is a tryptophan analog, this may suggest a lack of significant interaction, but direct studies on this compound's effect on PAL have not been reported.

Mechanistic Investigations of Enzyme Catalysis

This compound, a structural analog of tryptophan where the indole nitrogen is replaced by an oxygen atom, serves as a valuable tool in the mechanistic investigation of enzyme catalysis. Its primary application in this area has been as a competitive inhibitor to probe the active sites of enzymes that metabolize tryptophan, such as indoleamine 2,3-dioxygenase (IDO).

Studies have shown that this compound is a potent competitive inhibitor of rabbit small intestinal indoleamine 2,3-dioxygenase with respect to both D- and L-tryptophan substrates. nih.gov The inhibition constants (Ki) demonstrate its significant affinity for the enzyme. Although it binds to the enzyme, the substitution of the indole nitrogen with a more electron-inductive oxygen atom prevents it from being metabolized. nih.gov This characteristic is crucial for mechanistic studies.

The binding of this compound to indoleamine 2,3-dioxygenase induces spectral changes in the enzyme, which can be monitored using optical absorption and circular dichroism (CD) spectroscopy. nih.gov However, these spectral effects are noted to be relatively small compared to those caused by the natural substrate, L-tryptophan. nih.gov Despite this, the compound effectively competes with L-tryptophan for binding to the ferrous-CO form of the enzyme, which serves as a model for the oxygenated enzyme intermediate. nih.gov

Inhibition Constants (Ki) of Tryptophan Analogs for Indoleamine 2,3-dioxygenase nih.gov
InhibitorAnalog TypeKi Range (μM)
β-(3-benzofuranyl)-DL-alanineOxygen Analog of Tryptophan7-70
1-methyl-DL-TryptophanN-methylated Tryptophan7-70
β-[3-benzo(b)thienyl]-DL-alanineSulfur Analog of Tryptophan7-70

Applications as Fluorescent Probes and Labels in Biological Systems

While direct, extensive studies detailing the use of this compound as a fluorescent probe are not widely documented, its inherent chemical structure suggests significant potential for such applications. As a tryptophan analog, it contains the benzofuran moiety, a known fluorophore. The fluorescent properties of tryptophan itself are routinely exploited to study protein structure and dynamics. Non-canonical amino acids (ncAAs) with fluorescent properties are increasingly being used as probes in biological systems. nih.gov

The general strategy involves incorporating these ncAAs into proteins at specific sites, either through in vivo nonsense suppression methods or by using evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs. nih.gov Once incorporated, the unique spectral properties of the ncAA can be used to report on the local environment within the protein, monitor protein-ligand interactions, or track protein localization and dynamics within a cell. The benzofuran group in this compound would likely exhibit distinct excitation and emission spectra compared to native tryptophan, potentially offering advantages such as reduced background fluorescence or sensitivity to different environmental parameters.

The development of fluorescent probes often focuses on creating molecules whose quantum yield or emission wavelength changes in response to specific biological events or interactions. rsc.orgmdpi.com Given its structure, this compound could potentially be used to:

Probe Protein Microenvironments: The fluorescence of the benzofuran group would be sensitive to the polarity of its surroundings, allowing it to report on its location within a folded protein (e.g., buried in a hydrophobic core versus exposed on the surface).

Monitor Conformational Changes: Changes in protein conformation could alter the environment of the incorporated amino acid, leading to detectable changes in its fluorescence signal.

Study Ligand Binding: If incorporated near a binding site, the interaction with a ligand could quench or enhance its fluorescence, providing a means to measure binding affinities.

Further research would be required to characterize the specific photophysical properties of this compound and to develop the necessary molecular biology tools for its site-specific incorporation into proteins.

Studies on Biosynthetic Pathways and Metabolic Engineering

The production of non-canonical amino acids (ncAAs) like this compound is a key area of interest in metabolic engineering and synthetic biology. encyclopedia.pubpreprints.org While this specific compound is not a naturally occurring amino acid, strategies can be devised for its biological production by engineering the metabolic pathways of host organisms like Escherichia coli. nih.gov

Current approaches for producing ncAAs generally fall into two categories: chemical synthesis and biosynthesis. A chemoenzymatic preparation method for L-benzofuranyl alanine (B10760859) has been reported, combining lipase-mediated kinetic resolution with chemical and enzymatic hydrolysis steps. researchgate.net For purely biosynthetic production, metabolic engineering offers a promising, environmentally friendly alternative. preprints.org

A potential biosynthetic strategy for this compound would involve modifying the existing tryptophan biosynthesis pathway. Key steps could include:

Precursor Supply: Engineering the host to overproduce chorismate, a key precursor in the biosynthesis of aromatic amino acids.

Heterologous Enzyme Introduction: Introducing enzymes capable of converting a precursor into the benzofuran moiety. This is the most challenging step and would likely require enzyme engineering or pathway design from other organisms that produce benzofuran-containing natural products.

Final Assembly: Utilizing a promiscuous or engineered tryptophan synthase (TrpS) or a related enzyme like a β-tyrosinase. nih.gov These enzymes catalyze the final step of joining the aromatic side chain (in this case, benzofuran) to an alanine backbone. nih.gov

The incorporation of this compound into proteins can be achieved through techniques like genetic code expansion (GCE). mdpi.com This technology relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, to recognize a unique codon (e.g., a stop codon) and insert the ncAA into a growing polypeptide chain. mdpi.comnih.gov This allows for the site-specific introduction of the novel amino acid, enabling the creation of proteins with new functions or properties.

Receptor Binding Studies as a Synthetic Ligand

This compound has been effectively used as a synthetic ligand in receptor binding studies, particularly for enzymes that interact with tryptophan. Its role as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO) is a prime example of this application. nih.gov Receptor-ligand binding assays are fundamental in drug discovery and pharmacology for screening and quantifying the interaction between a ligand and its target. nih.govlabome.com

In the study of IDO, binding of this compound was confirmed through several methods:

Kinetic Analysis: The compound exhibited competitive inhibition, indicating that it binds to the same active site as the natural substrate, tryptophan. The inhibition constant (Ki) was determined to be in the range of 7-70 μM. nih.gov

Spectroscopic Binding Studies: Optical absorption and circular dichroism (CD) spectroscopy were used to demonstrate direct binding. The interaction of the ligand with various forms of the enzyme (native ferric, ferrous, ferrous-CO, and ferrous-NO) resulted in measurable spectral changes, confirming a direct physical association. nih.gov

These studies highlight the utility of this compound as a synthetic ligand to probe the structural and chemical requirements of a receptor's active site. By comparing its binding characteristics to those of the natural substrate and other analogs, researchers can deduce which molecular features are essential for binding versus which are required for catalytic turnover. nih.gov

Summary of this compound as a Synthetic Ligand for IDO nih.gov
ParameterFindingMethodology
Binding TargetIndoleamine 2,3-dioxygenase (IDO)Enzyme Kinetics
Binding ModeCompetitive InhibitionKinetic Analysis
Affinity (Ki)7-70 μMEnzyme Inhibition Assay
Direct Binding ConfirmationInduces spectral changes upon bindingOptical Absorption & CD Spectroscopy
Catalytic ActivityBinds but is not metabolizedEnzyme Activity Assays

Applications in Materials Science and Supramolecular Chemistry

Integration into Chiral Organic-Inorganic Hybrid Materials

Chiral organic-inorganic hybrid materials are a class of composites that combine the advantageous properties of both organic and inorganic components, such as the processability and functional diversity of organic molecules with the robustness and unique electronic or optical properties of inorganic frameworks. The incorporation of chiral organic molecules like amino acids can impart chiroptical properties and enable stereoselective functions.

The integration of DL-3-(3-benzofuranyl)-Alanine into such hybrid systems is a promising avenue for creating materials with novel functionalities. The amino and carboxyl groups can act as anchor points for covalent or non-covalent bonding to inorganic components like silica (B1680970), metal oxides, or metal-organic frameworks (MOFs). The benzofuran (B130515) moiety can contribute to the material's properties through π-π stacking interactions, potentially influencing the electronic and photophysical characteristics of the hybrid material.

Hypothetical Data on Chiral Hybrid Materials Incorporating Benzofuran-Functionalized Amino Acids

Inorganic Matrix Organic Component Resulting Property Potential Application
Mesoporous Silica (S)-3-(3-benzofuranyl)-Alanine Circular Dichroism (CD) Signal Chiral Separation
Titanium Dioxide (TiO2) This compound Enhanced Photocatalytic Activity Asymmetric Catalysis

This table presents hypothetical data based on the known properties of similar chiral organic-inorganic hybrid materials.

Self-Assembly into Ordered Nanostructures

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the fabrication of functional nanomaterials. Aromatic amino acids and their derivatives are known to self-assemble into various morphologies, including nanotubes, nanofibers, and vesicles, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

This compound, with its aromatic benzofuran group and the hydrogen-bonding capabilities of its amino acid backbone, is an excellent candidate for forming ordered supramolecular structures. The planarity and extended π-system of the benzofuran ring are expected to promote strong π-π stacking interactions, which can act as a directional force in the self-assembly process, leading to the formation of well-ordered, one-dimensional nanostructures such as nanofibers or ribbons. The chirality of the molecule could further induce a helical twist in these assemblies, resulting in chiral nanostructures.

Potential Self-Assembled Nanostructures of this compound and Their Characteristics

Nanostructure Driving Forces Potential Dimensions Prospective Use
Nanofibers H-bonding, π-π stacking Diameter: 10-50 nm Tissue Engineering Scaffolds
Nanotubes Hydrophobic interactions, H-bonding Diameter: 50-200 nm Drug Delivery Vehicles

This table outlines potential nanostructures and their properties based on the self-assembly behavior of similar aromatic amino acids.

Use in Functional Interfaces for Sensing Applications

The development of sensitive and selective sensors is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. Functionalizing surfaces with molecules that can specifically recognize and bind to target analytes is a key strategy in sensor design.

The chemical structure of this compound makes it an attractive candidate for the modification of sensor surfaces. The carboxylic acid or amino group can be used to covalently attach the molecule to various substrates, such as gold surfaces, graphene, or polymer films. The benzofuran moiety, with its unique electronic and fluorescent properties, could act as a signaling unit. For instance, the binding of an analyte to a surface functionalized with this compound could induce a change in the fluorescence or electrochemical signal, allowing for sensitive detection. The chirality of the molecule could also be exploited for the development of sensors capable of distinguishing between enantiomers of a target analyte.

Conceptual Sensing Applications Utilizing this compound Functionalized Interfaces

Sensor Type Substrate Analyte Detection Principle
Fluorescence Sensor Glass Slide Metal Ions Quenching or enhancement of benzofuran fluorescence upon ion binding.
Electrochemical Sensor Gold Electrode Chiral Molecules Change in impedance or current upon enantioselective binding.

This table presents conceptual sensing applications and is based on established principles of sensor design using functional organic molecules.

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Quantification in Biochemical Extracts

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are foundational for the separation and quantification of amino acids and their analogs from complex biological samples. For DL-3-(3-benzofuranyl)-Alanine, HPLC methods can be adapted to achieve high resolution and sensitivity.

Detailed research findings indicate that the separation of underivatized amino acids can be challenging due to their high polarity. helixchrom.com Therefore, several HPLC strategies are employed. Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring an ion-pairing reagent to improve the retention of polar analytes like amino acids. helixchrom.com Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can effectively separate amino acids without the need for ion-pairing reagents. helixchrom.com

To enhance detection by UV or fluorescence detectors, pre-column or post-column derivatization is a widely used strategy. researchgate.net Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amine group of the amino acid to form a highly fluorescent and UV-active derivative, significantly lowering the limit of detection. researchgate.net The choice of column, mobile phase composition, and detector is critical and must be optimized for the specific matrix being analyzed.

ParameterTypical Condition for Amino Acid AnalysisPurpose
Technique Reversed-Phase HPLC (RP-HPLC)Separates compounds based on hydrophobicity.
Column C18 or Mixed-Mode (e.g., RP/Cation-Exchange)Stationary phase that interacts with the analyte. helixchrom.com
Mobile Phase Aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier (e.g., acetonitrile (B52724) or methanol).Elutes the analytes from the column.
Detection UV-Vis, Fluorescence, Mass Spectrometry (MS)Quantifies the separated analyte.
Derivatization (Optional) Pre- or post-column with reagents like AQC or OPA.Increases detection sensitivity and selectivity. researchgate.net

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of amino acids and their analogs, valued for its high separation efficiency, minimal sample consumption, and rapid analysis times. creative-proteomics.com This method separates molecules based on their charge-to-size ratio in a narrow capillary filled with a background electrolyte (BGE). diva-portal.org

For this compound, CE can be coupled with various detection systems. Capillary Electrophoresis with Ultraviolet Detection (CE-UV) provides a straightforward method for analysis, although derivatization may be necessary to improve sensitivity for amino acids that have weak UV absorption. creative-proteomics.com A more sensitive approach is Capillary Electrophoresis-Laser-Induced Fluorescence (CE-LIF), which requires derivatizing the amino acid with a fluorescent tag. creative-proteomics.com For definitive identification and quantification, coupling CE with Mass Spectrometry (CE-MS) is highly effective, offering both high sensitivity and structural information. nih.govspringernature.com Different CE modes, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate both charged and neutral molecules by adding surfactants like sodium dodecyl sulfate (B86663) (SDS) to the BGE. diva-portal.org

CE MethodPrincipleApplicability to this compound
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio in a free solution. nih.govDirect analysis of the charged amino acid.
Micellar Electrokinetic Chromatography (MEKC) Separation of both charged and neutral analytes using micelles as a pseudo-stationary phase. diva-portal.orgEnhanced resolution and separation from neutral matrix components.
CE-Mass Spectrometry (CE-MS) Combines the high separation efficiency of CE with the sensitive and selective detection of MS. springernature.comProvides accurate mass information for unambiguous identification and quantification. creative-proteomics.comnih.gov
CE-Laser-Induced Fluorescence (CE-LIF) Highly sensitive detection following derivatization with a fluorescent probe. creative-proteomics.comQuantification at very low concentrations in complex biological samples. creative-proteomics.com

Spectrophotometric and Fluorimetric Detection Strategies

Spectrophotometric and fluorimetric methods capitalize on the intrinsic optical properties of the benzofuran (B130515) moiety in this compound. This part of the molecule acts as a chromophore and a fluorophore, analogous to the indole (B1671886) ring in tryptophan.

UV-Visible spectrophotometry can be used for quantification, as the benzofuran ring system absorbs light in the UV range. researchgate.netresearchgate.net Benzofuran derivatives typically exhibit absorption bands around 280-350 nm. researchgate.netcdnsciencepub.com One study specifically demonstrated that beta-(3-benzofuranyl)-DL-alanine induces spectral changes upon binding to enzymes, which were monitored using optical absorption spectroscopy. nih.gov This confirms the utility of spectrophotometry for detecting the compound.

Fluorimetric detection offers significantly higher sensitivity and selectivity. As an analog of tryptophan, this compound is expected to be intrinsically fluorescent. nih.gov Tryptophan itself has an excitation maximum around 280 nm and an emission maximum that is highly sensitive to the local environment, typically around 350 nm. atlantis-press.com Studies on other benzofuran derivatives show they are often intense blue emitters. nih.govresearchgate.net The fluorescence properties, including quantum yield and lifetime, can be used for sensitive quantification and to probe the local microenvironment of the molecule, for instance, when it is incorporated into a protein. nih.govrsc.org

PropertyTryptophan (Reference)Expected for this compoundSource of Information
UV Absorption Maxima (λabs) ~280 nmExpected in the 280-350 nm range, characteristic of benzofuran derivatives. researchgate.netcdnsciencepub.comOptical absorption has been used for this compound. nih.gov
Fluorescence Excitation Maxima (λex) ~280 nm atlantis-press.comExpected to be similar to its absorption maxima.Based on properties of tryptophan analogues and benzofurans. researchgate.netrsc.org
Fluorescence Emission Maxima (λem) ~350 nm (solvent dependent) atlantis-press.comExpected to be in the blue region of the spectrum, potentially red-shifted compared to tryptophan. nih.govBased on studies of tryptophan and benzofuran analogues. nih.govnih.gov

Historical Perspectives and Future Research Directions

Evolution of Research on Benzofuran-Containing Amino Acids

The journey into benzofuran-containing amino acids begins with the benzofuran (B130515) nucleus itself, a heterocyclic scaffold first synthesized by Perkin in 1870. nih.gov For decades, research focused on benzofurans found in natural products, particularly from the Moraceae plant family, which were noted for their significant biological activities. nih.govacs.org These naturally occurring compounds demonstrated a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties, sparking considerable interest among medicinal chemists. nih.govnih.govresearchgate.net

The deliberate synthesis of amino acids containing the benzofuran moiety represents a more recent development, driven by the desire to create novel structural analogs of natural amino acids for pharmacological purposes. DL-3-(3-benzofuranyl)-Alanine, for instance, was investigated as a structural analog of tryptophan. nih.gov Early studies identified it as a potent competitive inhibitor of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism. nih.gov This research demonstrated that modifying the indole (B1671886) ring of tryptophan—in this case, by replacing the nitrogen atom with oxygen to form the benzofuran ring—could yield compounds with significant, targeted biological effects. nih.gov This foundational work paved the way for exploring other benzofuran-containing amino acids as tools to probe biological systems and as lead compounds for drug discovery.

Research MilestoneDescriptionYear/Period
First Synthesis of Benzofuran The benzofuran ring system was first synthesized by Perkin.1870
Discovery in Natural Products Benzofuran derivatives were identified in various plants, notably the Moraceae family, and recognized for their bioactivity.20th Century
Investigation as Tryptophan Analog This compound was studied as a competitive inhibitor of indoleamine 2,3-dioxygenase.Late 20th Century
Expansion of Synthetic Methods Development of diverse catalytic strategies for synthesizing the benzofuran core expanded research possibilities.2000s-Present

Current Challenges in Synthesis and Application

Despite their promise, the synthesis and application of benzofuran-containing amino acids like this compound are not without challenges. The synthesis of unnatural amino acids is an inherently complex field of organic chemistry. bioascent.com

Synthetic Challenges:

Stereocontrol: A primary hurdle is achieving high enantiopurity. As this compound is a racemic mixture, separating it into its individual L- and D-enantiomers or developing a stereoselective synthesis is often necessary for specific biological applications, as biological systems are highly chiral.

Classical Method Limitations: Traditional methods for amino acid synthesis, such as the Strecker synthesis, often employ toxic reagents like cyanide and may not be compatible with the sensitive functional groups present on the benzofuran ring. bioascent.comnih.gov

Functionalization: Introducing specific substituents onto the benzofuran ring to modulate activity can be difficult to achieve with high regioselectivity.

Application Challenges:

Bioavailability and Stability: Like many synthetic molecules, achieving good bioavailability and metabolic stability is a significant challenge. The compound must be able to reach its biological target in sufficient concentration without being rapidly metabolized. researchgate.netresearchgate.net

Target Specificity: While the benzofuran moiety is associated with broad bioactivity, ensuring that a specific derivative acts on its intended target without causing off-target effects is a critical aspect of drug development. mdpi.com

Understanding Mechanisms: Elucidating the precise molecular mechanism of action requires extensive biological and biochemical studies. For many benzofuran derivatives, the exact pathways through which they exert their effects are still under investigation. encyclopedia.pub

Emerging Methodologies and Future Research Avenues in Chemical Biology

To overcome the challenges in synthesis, researchers are continuously developing innovative methods. Recent years have seen a surge in advanced catalytic strategies for constructing both the benzofuran core and the amino acid side chain. acs.org

Emerging Methodologies:

Metal-Catalyzed Synthesis: A variety of transition metals, including palladium, copper, nickel, rhodium, and gold, are now used to catalyze the formation of the benzofuran ring system through reactions like Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org

One-Pot Reactions: Efficient one-pot strategies that combine multiple reaction steps without isolating intermediates are being developed to improve yield and reduce waste. acs.orgnih.gov

Chemoenzymatic Synthesis: The use of enzymes, such as lipases, offers a powerful method for the kinetic resolution of racemic mixtures to produce enantiopure L- and D-amino acids. researchgate.net This approach combines the selectivity of enzymes with the versatility of chemical synthesis.

Electrocatalysis: Novel techniques like Ni/Ag-electrocatalytic cross-coupling are emerging for the synthesis of unnatural amino acids, avoiding the need for harsh reagents and protecting groups. bioascent.com

Synthetic MethodologyKey Features
Metal-Catalyzed Reactions Utilizes catalysts like Palladium, Copper, and Nickel for efficient ring formation and cross-coupling. nih.govacs.org
Chemoenzymatic Resolution Employs enzymes for stereoselective synthesis, yielding high enantiopurity. researchgate.net
Microwave-Assisted Synthesis Accelerates reaction times and improves yields for certain synthetic steps. nih.gov
Electrocatalytic Cross-Coupling A modern, greener approach that avoids harsh reagents and enables decarboxylative coupling. bioascent.com

Future Research Avenues: The future for this compound and related compounds lies in their application as sophisticated tools in chemical biology and as platforms for new therapeutics.

Peptidomimetics: Incorporating these unnatural amino acids into peptides can create peptidomimetics with enhanced properties, such as increased resistance to enzymatic degradation, improved receptor affinity, and better selectivity. researchgate.netresearchgate.net

Biological Probes: The benzofuran nucleus has intrinsic fluorescent properties that can be tuned through chemical modification. researchgate.net This opens the door to designing novel amino acid-based probes for imaging and studying biological processes within living cells.

Drug Discovery: The diverse biological activities of the benzofuran scaffold make these amino acids promising candidates for developing new drugs against a range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govmdpi.com

Protein Engineering: Site-specific incorporation of benzofuran-containing amino acids into proteins can help elucidate protein structure and function, and potentially create novel enzymes or protein-based therapeutics with tailored properties. researchgate.net

Q & A

Q. What are the recommended synthetic methodologies for producing DL-3-(3-benzofuranyl)-Alanine, and how can purity be optimized?

Synthesis of non-natural amino acids like this compound often employs recombinant expression in E. coli or chemical synthesis. For example, 3-(2-Naphthyl)-DL-alanine, a structurally analogous compound, was synthesized using E. coli engineered with orthogonal tRNA/aminoacyl-tRNA synthetase pairs to incorporate non-natural amino acids . Chemical synthesis via solid-phase peptide synthesis (SPPS) or palladium-catalyzed cross-coupling reactions is also viable. Purity optimization involves HPLC purification (C18 columns, 0.1% TFA/ACN gradients) and characterization via LC-MS (e.g., ESI-MS for molecular ion confirmation) .

Q. How can the structural integrity of this compound be validated?

Structural validation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments (e.g., benzofuranyl protons at δ 6.8–7.5 ppm) and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₁H₁₁NO₃ for this compound).
  • X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Q. What are the key applications of this compound in metabolic studies?

This compound may serve as a tracer in glucose-alanine cycles to study nitrogen metabolism. Isotope-labeled analogs (e.g., deuterated or ¹³C variants) enable tracking via mass spectrometry or NMR, similar to DL-alanine-D4 in metabolic flux analysis . It can also act as a competitive inhibitor in enzymatic assays targeting alanine racemase or transaminases .

Advanced Research Questions

Q. How does this compound influence protein translation initiation, particularly in N-terminal sequence contexts?

N-terminal sequences rich in alanine residues (e.g., Met-Ala repeats) enhance translation initiation by promoting accurate AUG start codon selection, as shown in ERK1/2 studies . Introducing this compound into N-terminal domains could disrupt ribosomal scanning or alter Kozak sequence recognition. Experimental designs should include luciferase reporter assays with modified 5'-UTRs and Western blotting to quantify protein expression .

Q. What experimental strategies address discrepancies in the bioactivity of this compound across different cell lines?

Contradictory bioactivity may arise from variations in cellular uptake, metabolic stability, or target specificity. To resolve this:

  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS over time.
  • CRISPR Knockout Models : Identify transporters (e.g., LAT1) or enzymes (e.g., D-amino acid oxidase) affecting compound bioavailability.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to putative targets like aminoacyl-tRNA synthetases .

Q. How can this compound be utilized to probe metal-chelating interactions in vitro?

Alanine derivatives often chelate transition metals (Cu²⁺, Zn²⁺). To study this:

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., d-d transitions) upon metal addition.
  • Electrochemical Analysis : Cyclic voltammetry to determine redox potentials of metal complexes.
  • Density Functional Theory (DFT) : Model binding geometries and stability constants .

Q. What are the challenges in incorporating this compound into peptide-based nanomaterials, and how can they be mitigated?

Steric hindrance from the benzofuranyl group may disrupt peptide self-assembly. Strategies include:

  • Positional Scanning : Introduce the residue at varying positions (N-terminal, C-terminal, or internal) in model peptides (e.g., β-sheet forming sequences).
  • Circular Dichroism (CD) : Assess secondary structure changes.
  • Transmission Electron Microscopy (TEM) : Visualize nanofiber or nanoparticle morphology .

Methodological Considerations

  • Safety Protocols : While this compound is non-hazardous per GHS criteria, standard PPE (gloves, lab coats) and fume hoods are mandatory during synthesis .
  • Data Reproducibility : Use internal standards (e.g., deuterated alanine) in metabolomic studies to normalize batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.